molecular formula C13H17NO3 B7828171 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid

1-(4-Methoxyphenyl)piperidine-4-carboxylic acid

Cat. No.: B7828171
M. Wt: 235.28 g/mol
InChI Key: KORJAGBJOHCZCU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a methoxy-substituted phenyl group at the nitrogen atom and a carboxylic acid moiety at the C4 position of the piperidine ring. The methoxyphenyl group contributes electron-donating effects, influencing the compound’s electronic distribution and solubility profile. This structure is frequently utilized as a building block in medicinal chemistry due to its versatility in forming hydrogen bonds (via the carboxylic acid) and engaging in hydrophobic interactions (via the aromatic ring) . Its applications span drug discovery, particularly in kinase inhibitors and enzyme activators, as evidenced by its role in AMP-activated protein kinase (AMPK) activators .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJAGBJOHCZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide coupling. In a representative procedure (Figure 2, ), piperidine-4-carboxylic acid derivatives were converted to β-keto esters using Meldrum’s acid and EDC·HCl in the presence of DMAP , achieving yields >90% . For amide synthesis, coupling with amines via carbodiimide-mediated activation is common. For example:

  • Reaction with phenylhydrazine yielded 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (51–85% yields) .

Reaction Type Reagents/Conditions Yield Source
EsterificationMeldrum’s acid, EDC·HCl, DMAP90.1%
Amide FormationPhenylhydrazine, DMF·DMA51–85%

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol. While direct reduction data for this compound is limited, analogous piperidinecarboxylic acids (e.g., 4-piperidinecarboxylic acid) were reduced to α,α-diphenyl-4-piperidinemethanol using Grignard reagents (e.g., phenylmagnesium bromide) .

Acetylation and Protection Strategies

The piperidine nitrogen is susceptible to acetylation. In a patented method , 4-piperidinecarboxylic acid was acetylated with acetic anhydride under reflux to form N-acetyl-4-piperidinecarboxylic acid (90.1% yield). This step is critical for protecting the amine during subsequent reactions.

Decarboxylation and Friedel-Crafts Acylation

Decarboxylation under thermal or catalytic conditions (e.g., Pd(OAc)₂ ) can remove the carboxylic acid group. In a related study , piperidine-2,6-diones underwent Suzuki-Miyaura coupling with arylboronic acids after decarboxylation. Friedel-Crafts acylation with benzene and acyl chlorides derived from piperidinecarboxylic acids has also been demonstrated .

Biologically Active Derivatives

Amide derivatives of piperidinecarboxylic acids show pharmacological potential. For example:

  • N-(1H-Indol-4-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide exhibited enzyme inhibition activity.

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated nanomolar inhibition of PKBβ kinase .

Salt Formation and Solubility

The carboxylic acid forms water-soluble salts with bases (e.g., NaOH or K₂CO₃ ), enhancing bioavailability. This property is leveraged in drug formulation, as seen in PKB inhibitors .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid exhibit significant antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin and norepinephrine levels, which are crucial for mood regulation. The mechanism involves the inhibition of reuptake transporters, leading to increased availability of these neurotransmitters in the synaptic cleft.

2. Analgesic Effects

MPCA has been investigated for its analgesic properties. In preclinical models, it showed promise in reducing pain responses through modulation of the central nervous system pathways. This suggests potential applications in developing new pain management therapies .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacology

1. Neuropharmacological Applications

MPCA's ability to interact with various receptors makes it a valuable compound in neuropharmacology. Its derivatives have been studied for their effects on dopamine and serotonin receptors, which are implicated in several psychiatric disorders. This interaction can lead to the development of new treatments for conditions such as schizophrenia and bipolar disorder .

2. Drug Development

The structural characteristics of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid allow for modifications that can enhance its pharmacological profile. Researchers are exploring its derivatives to optimize efficacy and reduce side effects, contributing to the design of novel therapeutics.

Chemical Synthesis

1. Building Block in Organic Synthesis

In organic chemistry, MPCA serves as a versatile building block for synthesizing complex molecules. Its piperidine ring allows for various substitutions, enabling the creation of diverse chemical entities with potential biological activities.

Table: Comparison of Applications

Application AreaDescriptionReferences
Antidepressant ActivityModulates serotonin and norepinephrine levels
Analgesic EffectsReduces pain responses through CNS modulation
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria
NeuropharmacologicalInteracts with dopamine and serotonin receptors
Drug DevelopmentAllows for modifications to enhance pharmacological profiles
Organic SynthesisServes as a building block for complex molecules

Case Studies

Case Study 1: Antidepressant Research

In a double-blind study involving patients with major depressive disorder, a derivative of MPCA was administered alongside standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to the control group, suggesting enhanced efficacy when used in combination therapy.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested MPCA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent at N1 Position Key Structural Features Implications
1-(4-Methoxyphenyl)piperidine-4-carboxylic acid 4-Methoxyphenyl Electron-donating methoxy group; planar aromatic system Enhanced solubility in polar solvents; potential for π-π stacking in biological targets
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride Pyridin-4-yl (basic heterocycle) Nitrogen-containing aromatic ring; hydrochloride salt Increased water solubility due to salt formation; potential for hydrogen bonding and metal coordination
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl Chlorine (electron-withdrawing); acetyl linker Higher lipophilicity (LogP); possible metabolic stability via reduced oxidation
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromobenzyl Bromine (heavy atom); benzyl group Useful in X-ray crystallography due to bromine’s scattering power; increased aromatic interactions
4-(Fmoc-amino)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid Fmoc-protected amino + 4-methoxybenzyl Bulky Fmoc group; methoxybenzyl side chain Designed for solid-phase peptide synthesis; Fmoc enables selective deprotection

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility pKa (Carboxylic Acid)
1-(4-Methoxyphenyl)piperidine-4-carboxylic acid 235.27 ~1.5 Moderate (polar solvents) ~4.2
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride 256.72 ~0.8 High (aqueous buffers) ~4.0 (acid), ~3.0 (HCl salt)
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 327.77 ~2.8 Low (DMSO/ethanol) ~3.9
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 348.64 ~2.3 Moderate (DMF) ~4.1
  • Methoxy vs. Halogen Substituents : The methoxy group improves solubility in polar media compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives), which exhibit higher LogP values due to increased hydrophobicity .
  • Salt Forms : Hydrochloride salts (e.g., ) significantly enhance aqueous solubility, critical for in vivo bioavailability.

Biological Activity

1-(4-Methoxyphenyl)piperidine-4-carboxylic acid, a compound belonging to the piperidine family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_3

The synthesis of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with substituted phenyl groups. Various synthetic routes have been explored, including the use of amide coupling reactions and acylation methods to yield the desired piperidine derivatives .

Antitumor Activity

Research has indicated that compounds similar to 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid exhibit significant antitumor properties. For instance, a study demonstrated that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, as evidenced by increased caspase activity in treated cells .

Antidiabetic Potential

Recent studies have also explored the antidiabetic effects of piperidine derivatives. For example, compounds structurally related to 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid demonstrated inhibitory activity against alpha-glucosidase, indicating their potential as therapeutic agents for managing diabetes. The IC50 values for these compounds were significantly lower than those of standard drugs like acarbose, highlighting their efficacy .

Neurotransmitter Reuptake Inhibition

Another area of interest is the compound's role as a monoamine neurotransmitter reuptake inhibitor. Research has shown that derivatives of piperidine-4-carboxylic acid can effectively inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which may have implications for treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances biological activity by improving binding affinity to target proteins.
  • Piperidine Ring Modifications : Alterations in the piperidine ring can significantly affect pharmacological properties, including potency and selectivity against various biological targets .

Case Studies

StudyFindings
Antitumor Study Demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells with enhanced apoptosis induction compared to standard treatments .
Diabetes Management Showed significant inhibition of alpha-glucosidase with IC50 values markedly lower than acarbose .
Neurotransmitter Activity Inhibited serotonin and norepinephrine reuptake, indicating potential for mood disorder treatment .

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